

3-(3-Chlorophenyl)-1-propene CAS number 3840-17-3

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)-1-propene

CAS No.: 3840-17-3

Cat. No.: B1597684

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Technical Monograph: **3-(3-Chlorophenyl)-1-propene** CAS Number: 3840-17-3 Synonyms: 1-Allyl-3-chlorobenzene; m-Allylchlorobenzene; 1-Chloro-3-(2-propenyl)benzene[1]

Part 1: Executive Summary

3-(3-Chlorophenyl)-1-propene is a specialized organochlorine intermediate critical to the synthesis of functionalized aryl-propionic acids and complex pharmaceutical scaffolds.[1]

Unlike its para-substituted counterparts, the meta-chloro substitution pattern offers unique steric and electronic properties, making it a preferred building block for designing inhibitors targeting specific enzymatic pockets where linearity (para) is disfavored.[1][2]

This guide outlines the validated synthetic protocols, physicochemical characterization, and downstream utility of this compound, specifically highlighting its role as a precursor to 3-Amino-3-(3-chlorophenyl)propionic acid, a vital moiety in modern peptidomimetic drug design.[1]

Part 2: Chemical Identity & Physicochemical Profile

Property	Specification
Molecular Formula	C ₉ H ₉ Cl
Molecular Weight	152.62 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	69–72 °C at 5 mmHg (Predicted: ~205 °C at 760 mmHg)
Density	1.046 ± 0.06 g/cm ³
Refractive Index	n ₂₀ /D ~1.524 (Typical for allylbenzenes)
Solubility	Miscible in ether, THF, DCM, ethyl acetate; Insoluble in water
Flash Point	~75 °C (Estimate – Requires standard flammable liquid handling)

Part 3: Validated Synthetic Protocols

To achieve high regiochemical purity, direct Friedel-Crafts allylation of chlorobenzene is not recommended due to the formation of inseparable ortho/para mixtures and polychlorinated byproducts (e.g., 1,2-dichloropropane derivatives).[1][2]

The industry-standard protocol utilizes a Grignard-mediated cross-coupling approach, ensuring the chlorine atom remains exclusively in the meta position.[1]

Protocol A: Grignard Cross-Coupling (The "Gold Standard")

Best for laboratory-scale synthesis (10g – 100g) requiring >98% isomeric purity.[1][2]

Reagents:

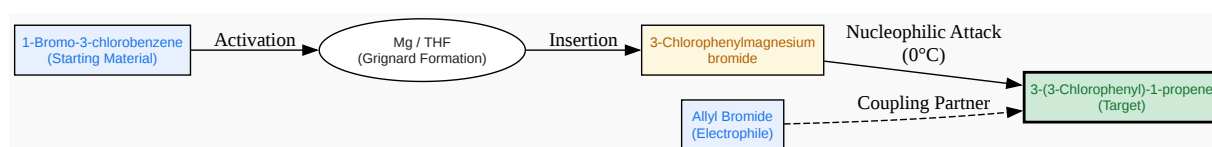
- 1-Bromo-3-chlorobenzene (Precursor)[1]
- Magnesium turnings (activated)

- Allyl bromide (or Allyl chloride with catalyst)[2]
- Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Workflow:

- Activation: Flame-dry a 3-neck flask under Argon. Add magnesium turnings (1.1 eq) and a crystal of iodine.
- Grignard Formation: Add a solution of 1-bromo-3-chlorobenzene (1.0 eq) in anhydrous THF dropwise. Initiate reflux to form 3-chlorophenylmagnesium bromide.[1]
 - Critical Control Point: The chlorine on the aromatic ring is relatively stable to Mg formation conditions compared to the bromine, but temperature control (<65°C) is vital to prevent benzyne formation or scrambling.[2]
- Coupling: Cool the Grignard solution to 0°C. Add Allyl bromide (1.2 eq) dropwise.
 - Note: For Allyl Chloride, add 1 mol% Ni(dppe)Cl₂ catalyst to facilitate the coupling and prevent homocoupling of the Grignard.[2]
- Quench & Workup: Quench with saturated NH₄Cl. Extract with Ether/Hexanes.[2]
- Purification: Fractional distillation under reduced pressure (vacuum).

Protocol B: Visualization of Synthetic Logic



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Figure 1: Regioselective synthesis pathway via Grignard formation, ensuring meta-substitution integrity.

Part 4: Reactivity & Applications in Drug Discovery

The utility of **3-(3-Chlorophenyl)-1-propene** lies in its dual functionality: the allyl handle for oxidation/extension and the aryl chloride for late-stage cross-coupling.[1]

Precursor to β -Amino Acids

The compound is a direct precursor to 3-Amino-3-(3-chlorophenyl)propionic acid (CAS 68208-21-9).[1][3] This transformation typically involves:

- Oxidative Cleavage/Functionalization: The terminal alkene is oxidized (e.g., ozonolysis or Sharpless dihydroxylation followed by cleavage) to the aldehyde.[2]
- Rodionov or Knoevenagel Condensation: Conversion to the β -amino acid scaffold.[1]
Application: These β -amino acid derivatives are peptidomimetics used in integrin inhibitors and metabolic disorder treatments.[1]

Olefin Metathesis

The terminal alkene is highly active in Grubbs-catalyzed metathesis.[1] It serves as a "chain terminator" or a cross-metathesis partner to introduce the 3-chlorophenyl moiety into macrocycles (e.g., in the synthesis of natural product analogs like Iriomoteolides).[2]

Heck & Suzuki Coupling

While the allyl group is the primary reactive site, the meta-chloro position allows for orthogonal functionalization using specialized phosphine ligands (e.g., Buchwald biaryl phosphines) that can activate the aryl chloride bond after the allyl chain has been modified.[2]

Part 5: Quality Control & Analytic Standards

To ensure suitability for pharmaceutical use, the following QC parameters must be met:

Test	Method	Acceptance Criteria
Purity	GC-FID / HPLC	≥ 98.0% (Area %)
Identity	¹ H-NMR (CDCl ₃)	Allyl Signals: δ 3.35 (d, 2H, -CH ₂ -) δ 5.05–5.15 (m, 2H, =CH ₂) δ 5.90–6.00 (m, 1H, -CH=) Aromatic Signals: δ 7.10–7.30 (m, 4H, Ar-H)
Residual Solvents	Headspace GC	THF < 720 ppm; Ether < 5000 ppm
Water Content	Karl Fischer	< 0.1%

Part 6: Safety, Handling & Storage

- Hazard Classification: GHS07 (Warning).[2] Acute Tox. 4 (Oral/Inhalation).[2]
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The terminal alkene is susceptible to slow auto-oxidation; stabilizers (e.g., BHT) may be added for bulk storage.[1][2]
- Incompatibility: Strong oxidizing agents, radical initiators.[2]

References

- Synthesis of Allylbenzenes via Grignard: Organic Syntheses, Coll.[2] Vol. 3, p. 195 (1955); Vol. 28, p. 31 (1948).[2] (Foundational protocol for allyl-aryl coupling).
- Catalytic Coupling of Allyl Chlorides: Journal of the American Chemical Society, "Nickel-Catalyzed Cross-Coupling of Grignard Reagents," establishing the efficiency of Ni-catalysts for allyl-aryl coupling.[1]
- Application in Amino Acid Synthesis: Ningbo Inno Pharmchem, "Applications of 3-Amino-3-(3-chlorophenyl)propionic Acid in Pharmaceutical Sectors." [1] (Highlighting the downstream utility of the propene precursor).

- Safety Data: PubChem Compound Summary for CID 177164 (Related chlorophenyl propionic derivatives and precursors). [1][2]

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Sources

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